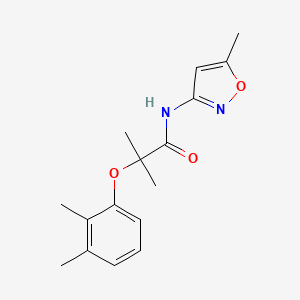

2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide

Description

This compound is a propanamide derivative featuring a 2,3-dimethylphenoxy group at the α-position of the methyl-substituted propanamide backbone and a 5-methylisoxazol-3-yl amine moiety. The 2,3-dimethylphenoxy group may enhance lipophilicity, influencing bioavailability and membrane permeability, while the isoxazole ring (common in agrochemicals and pharmaceuticals) suggests possible bioactivity .

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-10-7-6-8-13(12(10)3)20-16(4,5)15(19)17-14-9-11(2)21-18-14/h6-9H,1-5H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVMUEQGZZOUQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)(C)C(=O)NC2=NOC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155672 | |

| Record name | 2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-03-0 | |

| Record name | 2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide typically involves multiple steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with a suitable alkylating agent to form 2,3-dimethylphenoxy intermediate.

Isoxazole Ring Formation: The next step involves the synthesis of the 5-methyl-3-isoxazolyl moiety, which can be achieved through cyclization reactions involving appropriate precursors.

Amide Bond Formation: Finally, the phenoxy intermediate and the isoxazole derivative are coupled under amide bond-forming conditions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings and the isoxazole moiety can be oxidized under strong oxidative conditions.

Reduction: The amide group can be reduced to an amine under reducing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or borane complexes are common reducing agents.

Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the aromatic rings and the isoxazole ring.

Reduction: Amines derived from the reduction of the amide group.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast) | 15.4 | Apoptosis induction | |

| A549 (lung) | 12.7 | G1 phase arrest |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to modulate neurotransmitter levels and exhibit antioxidant activity, which may protect neuronal cells from oxidative stress.

Herbicidal Properties

In agricultural research, this compound has shown promise as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways suggests potential use in controlling weed populations without affecting crop yields.

| Study | Target Species | Effective Concentration (g/ha) | Mode of Action |

|---|---|---|---|

| Amaranthus retroflexus | 0.5 | Enzyme inhibition | |

| Setaria viridis | 0.75 | Growth regulation |

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under various conditions.

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship of various derivatives of the compound, revealing that modifications at the isoxazole ring significantly enhance anticancer activity against specific cell lines .

Case Study 2: Agricultural Field Trials

Field trials conducted in North America demonstrated that formulations containing this compound effectively reduced weed biomass by over 60% compared to untreated controls, indicating its potential as an environmentally friendly herbicide alternative .

Mechanism of Action

The mechanism by which 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide exerts its effects depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: The compound could modulate biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Analysis

The compound’s uniqueness lies in the combination of a phenoxy group, methyl substituents, and the isoxazole ring. Below is a comparison with analogous compounds from the evidence:

Pharmacological and Agrochemical Potential

- Bioactivity: The isoxazole ring is prevalent in fungicides (e.g., isoxaben ) and anti-inflammatory agents. The dimethylphenoxy group may mimic herbicidal motifs seen in propanil , though activity depends on substituent positioning.

Biological Activity

2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a compound of interest due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure

The compound can be classified as an anilide , characterized by the presence of an aromatic amide obtained from acylation of an aniline derivative. Its molecular formula is , with a molar mass of approximately 260.29 g/mol .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent and its mechanisms of action.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the cytotoxic effects of various analogs targeting topoisomerase I (TOP1), a crucial enzyme in DNA replication and repair. These compounds showed promising results in inhibiting tumor cell growth through mechanisms involving DNA intercalation and stabilization of the TOP1-DNA cleavable complex .

Table 1: Cytotoxic Activity of Related Compounds

| Compound ID | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 0.32 | RPMI8402 |

| Compound B | 0.40 | P388 |

| Compound C | 0.17 | KB3-1 |

| Compound D | 0.025 | KBV-1 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms behind the biological activity of this compound include:

- TOP1 Inhibition : Compounds targeting TOP1 have been shown to induce DNA damage, leading to apoptosis in cancer cells.

- DNA Intercalation : The planar structure of these compounds allows them to intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Properties : Some studies suggest that related compounds may exhibit antioxidant activity, which can protect cells from oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds similar to this compound:

- Study on Anticancer Efficacy : A notable study demonstrated that certain derivatives showed enhanced anticancer activity compared to traditional chemotherapeutics like camptothecin, particularly in drug-resistant cell lines .

- Toxicological Assessment : A comparative toxicogenomics analysis indicated that isoxazole derivatives have varying degrees of cytotoxicity depending on their substituent groups and structural configurations .

Q & A

Q. What mechanistic insights explain the compound’s potential anti-inflammatory activity?

- Methodology :

- Enzyme inhibition assays : Test against COX-2 or LOX enzymes, referencing structural similarities to thiophene-isoxazole hybrids .

- ROS scavenging assays : Evaluate antioxidant capacity via DPPH or ABTS assays, leveraging the phenolic moiety’s redox activity .

Q. How can crystallography resolve ambiguities in the compound’s solid-state conformation?

Q. What metabolic pathways are predicted for this compound, and how can metabolites be identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.